![molecular formula C19H18BrNO5S B4964178 dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)
dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate
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Overview
Description
Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate, also known as BBTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BBTA is a member of the terephthalate family of compounds, which are known for their diverse range of properties and potential applications.
Mechanism of Action
The mechanism of action of dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and proteins involved in various biological processes. dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, as well as certain signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has a wide range of biochemical and physiological effects, including inhibition of DNA replication and repair, cell growth and differentiation, and apoptosis. dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a variety of diseases.
Advantages and Limitations for Lab Experiments
Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has several advantages for use in lab experiments, including its potent inhibitory effects on various enzymes and proteins, its ability to penetrate cell membranes, and its low toxicity. However, dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate also has several limitations, including its relatively high cost, limited availability, and potential for off-target effects.
Future Directions
There are several future directions for research on dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate, including the development of more efficient synthesis methods, the identification of new targets for dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate inhibition, and the development of dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate-based therapeutics for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate and to identify any potential side effects or limitations of its use in scientific research.
Synthesis Methods
Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate can be synthesized using a variety of methods, including the reaction of 4-bromobenzyl thiol with dimethyl terephthalate in the presence of a catalyst. This reaction results in the formation of dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate, which can then be purified and characterized using a variety of analytical techniques.
Scientific Research Applications
Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
properties
IUPAC Name |
dimethyl 2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO5S/c1-25-18(23)13-5-8-15(19(24)26-2)16(9-13)21-17(22)11-27-10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYGKYJUKMVJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate |
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